1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
This compound is a purino-pyrimidine dione derivative characterized by a fused bicyclic core structure. Its key structural features include:
- Purino-pyrimidine scaffold: A hybrid of purine and pyrimidine rings, which are fundamental to nucleic acids and nucleotide-based signaling molecules.
- Substituents: A methyl group at position 1, a 2-morpholin-4-ylethyl chain at position 3, and a phenyl group at position 7.
Properties
IUPAC Name |
1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-23-18-17(19(28)27(21(23)29)11-10-24-12-14-30-15-13-24)26-9-5-8-25(20(26)22-18)16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTPLVRQAANABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCCN(C4=N2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the purine core: This step involves the cyclization of appropriate precursors to form the purine ring system.
Introduction of the phenyl group: A phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the morpholine moiety: The morpholine group is attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophile.
Methylation: The final step involves the methylation of the purine core to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides, bases, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related heterocyclic systems, focusing on benzimidazole derivatives (structurally analogous heterocycles) and purine/pyrimidine-based analogs .
Table 1: Structural and Functional Comparison
Key Findings:
Structural Flexibility: The target compound’s purino-pyrimidine core allows for dual interactions with purine- and pyrimidine-binding sites, unlike benzimidazoles, which lack a fused bicyclic system. The morpholinylethyl chain may enable enhanced selectivity for G-protein-coupled receptors (GPCRs) compared to simpler purine analogs like theophylline .
Biological Activity: Benzimidazoles: Exhibit broad-spectrum antifungal and anticancer activity due to metal-binding and DNA intercalation properties . In contrast, the target compound’s activity is likely more specialized, targeting adenosine receptors or kinases due to its purine mimicry. Purine Analogs (e.g., Theophylline): Focus on adenosine receptor antagonism but lack the morpholine group, which could reduce solubility or off-target effects in the target compound.
Toxicity and Stability: Benzimidazoles are noted for low toxicity and thermal stability, making them suitable for agricultural and pharmaceutical formulations . The target compound’s stability remains unstudied, but the morpholine group may improve aqueous solubility compared to non-polar purine derivatives.
Biological Activity
1-Methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a purine-like core with a morpholine group that enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer activity. In vitro assays have shown significant inhibition of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 1.48 - 47.02 | Induction of apoptosis and cell cycle arrest |
| NCI-H23 (Lung Cancer) | 0.49 - 68.9 | VEGFR-2 inhibition |
The compound's effectiveness was assessed using the MTT assay, which measures cell viability and proliferation.
The mechanisms underlying the anticancer effects include:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells, as evidenced by increased Annexin V staining in treated cells.
- VEGFR-2 Inhibition : It inhibits vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
Case Study 1: Non-Small Cell Lung Carcinoma
In a study focusing on non-small cell lung carcinoma (NSCLC), the compound was tested against A549 and NCI-H23 cell lines. The results indicated that compounds with the morpholino substitution exhibited enhanced cytotoxicity compared to their non-morpholino counterparts. Specifically:
- Compound 4b showed an IC50 comparable to staurosporine (1.48 µM), indicating its potential as a lead compound for further development.
Case Study 2: Mechanistic Insights
Another study investigated the apoptotic effects of the compound using flow cytometry. The results highlighted that treatment with the compound led to a significant increase in apoptotic cells:
| Compound | % Apoptosis | Control % Apoptosis |
|---|---|---|
| 4b | 42.05% | 1.37% |
| 15a | 34.59% | 2.09% |
| 16a | 36.81% | 2.09% |
These findings suggest that the compound not only inhibits cancer cell proliferation but also effectively induces apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
